molecular formula C12H12FNO5 B1441594 Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate CAS No. 1017789-57-9

Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate

Cat. No. B1441594
CAS RN: 1017789-57-9
M. Wt: 269.23 g/mol
InChI Key: WHFHDPRMSQTXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate is a chemical compound with the CAS Number: 1209007-72-6 . It has a molecular weight of 227.19 g/mol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-fluoro-2-nitrophenyl)acetate is C10H10FNO4 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate is a solid at room temperature . It has a molecular weight of 227.19 g/mol .

Scientific Research Applications

Growth-Regulating Activity in Plants

Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate and its derivatives have been explored for their growth-regulating activities in plants. For instance, studies on nitrogen-fixing soybean plants inoculated with various concentrations of 4-hydroxycoumarin derivatives, including Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, indicated a concentration-dependent growth-regulating activity. These compounds were found to affect biomass accumulation, root length, plant height, nodule number, and nodule biomass, showcasing their potential role in modulating plant growth (Stanchev et al., 2010).

Antimicrobial and Antifungal Properties

Derivatives of Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate have been synthesized and evaluated for their antimicrobial and antifungal properties. Studies have demonstrated that compounds like Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, exhibit significant inhibitory effects against various microbial strains, suggesting their potential application in combating infections (Kumar et al., 2016).

Antioxidant Properties

The antioxidant properties of Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate derivatives have been investigated, with certain compounds showing promising results. For instance, derivatives like Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have been tested in vitro for antioxidant activity and found to exhibit significant radical scavenging abilities, indicating their potential use as antioxidant agents (Stanchev et al., 2009).

Safety and Hazards

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, H335 .

properties

IUPAC Name

ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO5/c1-3-19-12(16)11(7(2)15)9-5-4-8(13)6-10(9)14(17)18/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFHDPRMSQTXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695128
Record name Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate

CAS RN

1017789-57-9
Record name Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.